2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine
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Overview
Description
2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a decyloxy group, a fluorophenyl group, and a prop-2-en-1-yl group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to further reactions to obtain the final product. The key steps may include:
Formation of the Decyloxy Group: This step involves the reaction of a decanol derivative with a suitable halogenating agent to form the decyloxy group.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of the Pyridine Ring: The pyridine ring is typically formed through a cyclization reaction involving suitable precursors.
Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Decyloxy)phenyl]-5-(prop-2-en-1-yl)pyridine: Lacks the fluorine atom, which may affect its chemical and biological properties.
2-[4-(Decyloxy)-3-chlorophenyl]-5-(prop-2-en-1-yl)pyridine: Contains a chlorine atom instead of fluorine, which may result in different reactivity and applications.
2-[4-(Decyloxy)-3-bromophenyl]-5-(prop-2-en-1-yl)pyridine:
Uniqueness
The presence of the fluorine atom in 2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its suitability for certain applications.
Properties
Molecular Formula |
C24H32FNO |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(4-decoxy-3-fluorophenyl)-5-prop-2-enylpyridine |
InChI |
InChI=1S/C24H32FNO/c1-3-5-6-7-8-9-10-11-17-27-24-16-14-21(18-22(24)25)23-15-13-20(12-4-2)19-26-23/h4,13-16,18-19H,2-3,5-12,17H2,1H3 |
InChI Key |
CKVSLDAVGOQURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C2=NC=C(C=C2)CC=C)F |
Origin of Product |
United States |
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